(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine
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Overview
Description
(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group and a difluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a phenyl ring, followed by cyclopropanation reactions . The reaction conditions often require the use of metal-based catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
®-cyclopropyl(4-(difluoromethyl)phenyl)methanamine: The enantiomer of the compound, differing in its stereochemistry.
4-(difluoromethyl)phenylmethanamine: Lacks the cyclopropyl group, which may affect its chemical properties and biological activity.
Cyclopropylphenylmethanamine: Lacks the difluoromethyl group, which can influence its reactivity and applications.
Uniqueness
(S)-cyclopropyl(4-(difluoromethyl)phenyl)methanamine is unique due to the combination of the cyclopropyl and difluoromethyl groups, which confer specific chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and selectivity in various applications .
Properties
Molecular Formula |
C11H13F2N |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
(S)-cyclopropyl-[4-(difluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10(14)7-1-2-7/h3-7,10-11H,1-2,14H2/t10-/m0/s1 |
InChI Key |
KFNXPRRRVDQXJM-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=C(C=C2)C(F)F)N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C(F)F)N |
Origin of Product |
United States |
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